Propargyl-PEG4-Br is a discrete, monodisperse heterobifunctional linker combining a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a bromide leaving group for nucleophilic substitution . With a precise tetraethylene glycol (PEG4) spacer, it imparts critical aqueous solubility and flexibility to conjugated systems, making it a foundational building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and functionalized nanomaterials [1]. For procurement teams, its exact molecular weight (295.17 g/mol) and dual orthogonal reactivity offer a highly reproducible, scalable reagent for advanced bioconjugation workflows where both linker length and hydrophilicity are tightly controlled parameters.
Substituting Propargyl-PEG4-Br with generic analogs compromises both synthetic yield and final product performance. Replacing the PEG4 spacer with shorter linkers (e.g., PEG2 or propargyl bromide) introduces severe steric hindrance, often preventing the formation of functional ternary complexes in PROTACs or causing payload aggregation in ADCs [1]. Conversely, using longer polydisperse PEGs introduces unacceptable molecular weight variability, complicating LC-MS characterization and regulatory compliance . Furthermore, substituting the bromide leaving group with an iodide risks rapid degradation during storage, while tosylate or mesylate alternatives can lead to competing elimination side reactions during the alkylation of sterically hindered amines or phenols, reducing overall synthetic efficiency [2].
The PEG4 spacer provides an extended linear distance of approximately 14-16 Å, which is critical for bridging two macromolecular domains without interference . Shorter linkers like PEG2 or direct propargyl groups provide <8 Å of separation, which frequently leads to steric clashing and failure in target engagement assays[1].
| Evidence Dimension | Spacer distance and steric clearance |
| Target Compound Data | ~14-16 Å extended length (PEG4) |
| Comparator Or Baseline | <8 Å (PEG2 or direct alkyl linkers) |
| Quantified Difference | Doubles the spatial separation distance, enabling functional multi-domain engagement. |
| Conditions | In silico modeling and empirical PROTAC ternary complex assays |
Critical for selecting the right linker length during PROTAC and ADC library screening to ensure successful target degradation or payload delivery.
Bromide serves as an optimal leaving group, maintaining >95% purity over 12+ months at -20°C while delivering >85% typical SN2 conversion yields [1]. In contrast, iodides are highly light/moisture sensitive and degrade rapidly, while tosylates and mesylates often yield 10-30% elimination byproducts when reacted with sterically hindered nucleophiles .
| Evidence Dimension | Shelf-life stability and SN2 alkylation efficiency |
| Target Compound Data | >95% purity retention (12 months); >85% SN2 yield |
| Comparator Or Baseline | Iodides (rapid degradation) and Tosylates (10-30% elimination side reactions) |
| Quantified Difference | Significantly higher shelf-life and cleaner substitution profiles with fewer side reactions. |
| Conditions | Long-term storage and base-catalyzed alkylation of sterically hindered amines/phenols |
Reduces reagent waste, minimizes purification bottlenecks, and lowers batch-to-batch variability in scale-up manufacturing.
The tetraethylene glycol (PEG4) chain significantly reduces the cLogP of the resulting bioconjugate compared to equivalent-length aliphatic carbon chains . Hydrophobic linkers like octyl bromide induce severe aggregation of hydrophobic payloads in aqueous media, whereas PEG4 maintains high solubility and improves the pharmacokinetic profile [1].
| Evidence Dimension | Aqueous solubility and aggregation propensity |
| Target Compound Data | High aqueous solubility imparted by the 4-unit ethylene oxide chain |
| Comparator Or Baseline | Equivalent length aliphatic chains (e.g., octyl bromide) which are highly hydrophobic |
| Quantified Difference | Orders of magnitude higher aqueous solubility, preventing payload aggregation. |
| Conditions | Aqueous buffer formulation and physiological pH |
Ensures formulation compatibility and prevents costly late-stage failures due to bioconjugate precipitation.
Propargyl-PEG4-Br is synthesized as a discrete molecule with an exact molecular weight of 295.17 g/mol at >95% purity . Using polydisperse polymeric PEGs (e.g., PEG200) results in a statistical mixture of oligomers (n=3, 4, 5, 6), which severely complicates LC-MS characterization and regulatory approval .
| Evidence Dimension | Molecular weight purity |
| Target Compound Data | 100% discrete species (MW 295.17) |
| Comparator Or Baseline | Broad molecular weight distribution (polydisperse polymeric PEGs) |
| Quantified Difference | Eliminates complex statistical mixtures, providing a single definable molecular entity. |
| Conditions | LC-MS analysis and regulatory CMC (Chemistry, Manufacturing, and Controls) profiling |
Essential for precise analytical characterization and meeting strict GMP regulatory requirements for defined molecular entities.
Serves as a critical bridging unit by alkylating a target-protein ligand via the bromide group, followed by CuAAC click conjugation to an azide-functionalized E3 ligase ligand. The PEG4 spacer provides the exact ~15 Å distance required for optimal ternary complex formation .
Utilized to link hydrophobic cytotoxic payloads to antibodies. The precise PEG4 spacer length and hydrophilicity prevent premature aggregation of the payload in aqueous buffers, improving systemic circulation and formulation stability [1].
Reacts via the bromide terminus with amine-functionalized silica or lipid nanoparticles to create a stable, alkyne-presenting surface. This enables modular, click-ready attachment of azide-modified targeting ligands, such as peptides or aptamers, with high reproducibility [2].